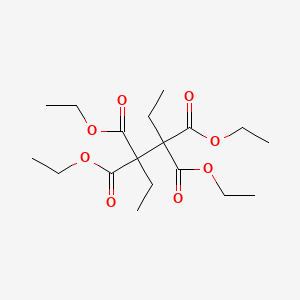
Tetraethyl hexane-2,2,3,3-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl hexane-2,2,3,3-tetracarboxylate is an organic compound with the molecular formula C18H30O8. It is characterized by the presence of four ester groups attached to a hexane backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl hexane-2,2,3,3-tetracarboxylate typically involves the esterification of hexane-2,2,3,3-tetracarboxylic acid with ethanol. The reaction is catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Tetraethyl hexane-2,2,3,3-tetracarboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield hexane-2,2,3,3-tetracarboxylic acid and ethanol.
Transesterification: The ester groups can be exchanged with other alcohols to form different esters.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Hydrolysis: Hexane-2,2,3,3-tetracarboxylic acid and ethanol.
Transesterification: Various esters depending on the alcohol used.
Reduction: Hexane-2,2,3,3-tetracarboxylic acid derivatives with primary alcohol groups.
Scientific Research Applications
Tetraethyl hexane-2,2,3,3-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of tetraethyl hexane-2,2,3,3-tetracarboxylate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acid groups, which can then participate in further chemical reactions. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl 1,1,2,2-ethanetetracarboxylate: Similar in structure but with a different backbone.
Tetraethyl butane-1,1,2,2-tetracarboxylate: Another ester with a shorter carbon chain.
Uniqueness
Tetraethyl hexane-2,2,3,3-tetracarboxylate is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Its longer carbon chain compared to similar compounds provides different physical and chemical characteristics, making it suitable for specific applications .
Properties
CAS No. |
42798-10-7 |
|---|---|
Molecular Formula |
C18H30O8 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
tetraethyl hexane-2,2,3,3-tetracarboxylate |
InChI |
InChI=1S/C18H30O8/c1-7-17(13(19)23-9-3,14(20)24-10-4)18(8-2,15(21)25-11-5)16(22)26-12-6/h7-12H2,1-6H3 |
InChI Key |
IXRBLGOEYOJFPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OCC)(C(=O)OCC)C(CC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















